molecular formula C17H13Cl2NO4S B245414 5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate

5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate

Cat. No.: B245414
M. Wt: 398.3 g/mol
InChI Key: MSMMAARNQMHPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate is a chemical compound with the molecular formula C17H13Cl2NO4S and a molecular weight of 398.3 g/mol. This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation with 4-ethoxybenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and may require heating and ultrasonic treatment to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization using solvents like acetone .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit bacterial growth by interfering with DNA synthesis and repair mechanisms. It may also interact with cellular enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    5,7-Diiodo-8-hydroxyquinoline: Used in similar applications but with different halogen substitutions.

    5-Chloro-8-quinolinol: Another quinoline derivative with antimicrobial activity.

Uniqueness

5,7-Dichloro-8-quinolyl 4-ethoxybenzenesulfonate is unique due to its combination of a quinoline moiety with a benzenesulfonate group, which enhances its solubility and reactivity compared to other quinoline derivatives. This unique structure makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3

InChI Key

MSMMAARNQMHPPI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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